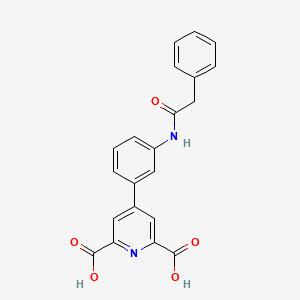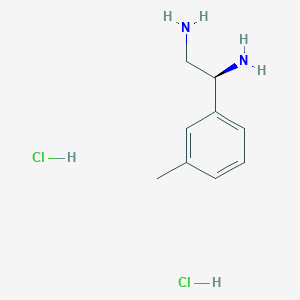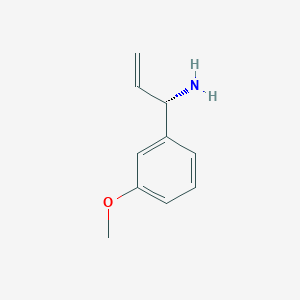
1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine is a chemical compound with the molecular formula C7H9Br2N3 It is characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 3 and 5, and an ethane-1,2-diamine group attached to the 4-position of the pyridine ring
Preparation Methods
The synthesis of 1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the commercially available 3,5-dibromopyridine.
Reaction with Ethylenediamine: The 3,5-dibromopyridine is reacted with ethylenediamine under controlled conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst or base to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions. For instance, the ethane-1,2-diamine group can be oxidized to form corresponding imines or amides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include bases, solvents like ethanol or methanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its structure allows for modifications that can enhance its biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. It may have applications in the development of drugs for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethane-1,2-diamine group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The bromine atoms on the pyridine ring can also participate in halogen bonding, further affecting the compound’s interactions with its targets.
Comparison with Similar Compounds
1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine can be compared with other similar compounds, such as:
1-(3,5-Dichloropyridin-4-YL)ethane-1,2-diamine: This compound has chlorine atoms instead of bromine atoms on the pyridine ring. The substitution of bromine with chlorine can affect the compound’s reactivity and biological activity.
1-(3,5-Difluoropyridin-4-YL)ethane-1,2-diamine: This compound has fluorine atoms instead of bromine atoms on the pyridine ring. Fluorine atoms are smaller and more electronegative than bromine atoms, which can influence the compound’s properties and interactions.
1-(3,5-Diiodopyridin-4-YL)ethane-1,2-diamine: This compound has iodine atoms instead of bromine atoms on the pyridine ring. Iodine atoms are larger and less electronegative than bromine atoms, which can affect the compound’s steric and electronic properties.
Properties
Molecular Formula |
C7H9Br2N3 |
|---|---|
Molecular Weight |
294.97 g/mol |
IUPAC Name |
1-(3,5-dibromopyridin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H9Br2N3/c8-4-2-12-3-5(9)7(4)6(11)1-10/h2-3,6H,1,10-11H2 |
InChI Key |
UICXWRBVVJQLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(CN)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)








![7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL](/img/structure/B13050553.png)


![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13050562.png)
